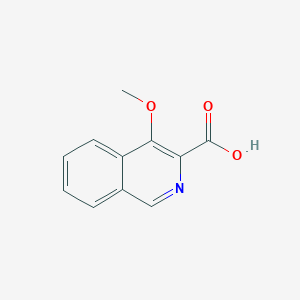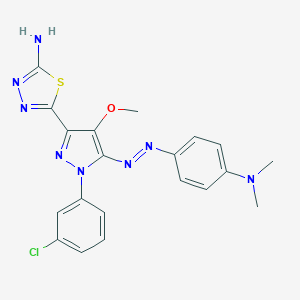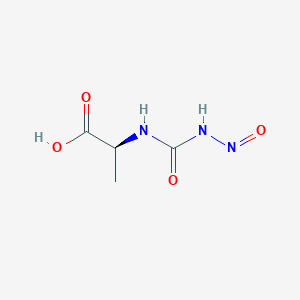![molecular formula C11H11ClN2O B062125 [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol CAS No. 175203-53-9](/img/structure/B62125.png)
[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol: is an organic compound with the molecular formula C11H11ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol typically involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
化学反应分析
Types of Reactions:
Oxidation: [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are typical.
Major Products:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition .
Medicine:
- Potential applications in the development of new pharmaceuticals, particularly as antifungal and antibacterial agents .
Industry:
- Used in the synthesis of specialty chemicals and materials.
- Potential applications in the development of new catalysts .
作用机制
The mechanism of action of [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to antimicrobial or antifungal effects .
相似化合物的比较
- [2-(2,6-Dichlorobenzyl)-1H-imidazol-4-yl]methanol
- {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- 1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole
Comparison:
- [1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity.
- The presence of the 4-chlorobenzyl group can enhance its antimicrobial properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[1-[(4-chlorophenyl)methyl]imidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(14)8-15/h1-6,15H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUIVPYPWINGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381312 |
Source


|
| Record name | {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-53-9 |
Source


|
| Record name | 1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
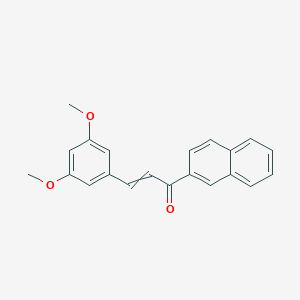
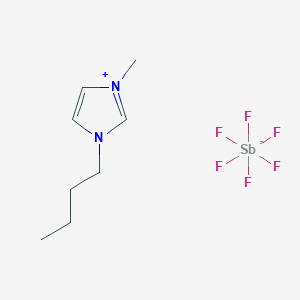
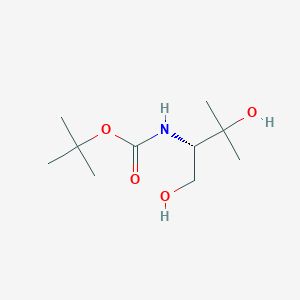


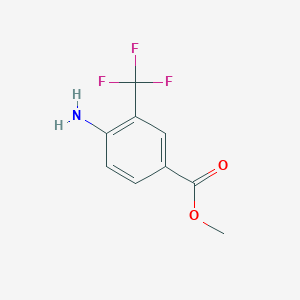

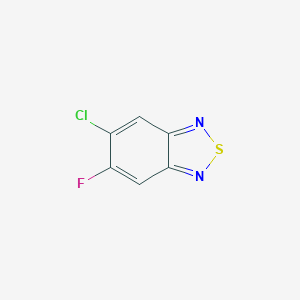
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
